molecular formula C16H34S5 B12811216 Pentasulfide, bis(2,2,4-trimethylpentyl) CAS No. 78718-06-6

Pentasulfide, bis(2,2,4-trimethylpentyl)

Cat. No.: B12811216
CAS No.: 78718-06-6
M. Wt: 386.8 g/mol
InChI Key: AMIJQOBXZNYGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentasulfide, bis(2,2,4-trimethylpentyl): is a chemical compound with the molecular formula C16H34S5 and a molecular weight of 386.77 g/mol . It is known for its unique structure, which includes five sulfur atoms linked to two 2,2,4-trimethylpentyl groups. This compound is used in various industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentasulfide, bis(2,2,4-trimethylpentyl) typically involves the reaction of sulfur with 2,2,4-trimethylpentyl derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Pentasulfide, bis(2,2,4-trimethylpentyl) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Pentasulfide, bis(2,2,4-trimethylpentyl) is used as a reagent in organic synthesis. It is employed in the preparation of sulfur-containing compounds and as a sulfur source in various chemical reactions .

Biology and Medicine: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also investigated for its potential therapeutic applications due to its unique chemical properties .

Industry: In the industrial sector, Pentasulfide, bis(2,2,4-trimethylpentyl) is used as an additive in lubricants and as a stabilizer in polymers. Its ability to undergo various chemical reactions makes it a valuable component in the formulation of specialty chemicals .

Mechanism of Action

The mechanism by which Pentasulfide, bis(2,2,4-trimethylpentyl) exerts its effects involves the interaction of its sulfur atoms with various molecular targets. The sulfur atoms can form bonds with metals and other elements, leading to the formation of new compounds. These interactions can affect the properties of the target molecules, leading to changes in their reactivity and stability .

Comparison with Similar Compounds

  • Tetrasulfide, bis(2,2,4-trimethylpentyl)
  • Hexasulfide, bis(2,2,4-trimethylpentyl)
  • Disulfide, bis(2,2,4-trimethylpentyl)

Comparison: Pentasulfide, bis(2,2,4-trimethylpentyl) is unique due to the presence of five sulfur atoms in its structure. This gives it distinct chemical properties compared to similar compounds with fewer or more sulfur atoms. For example, Tetrasulfide, bis(2,2,4-trimethylpentyl) has four sulfur atoms, which affects its reactivity and stability differently compared to Pentasulfide, bis(2,2,4-trimethylpentyl) .

Properties

CAS No.

78718-06-6

Molecular Formula

C16H34S5

Molecular Weight

386.8 g/mol

IUPAC Name

2,2,4-trimethyl-1-(2,2,4-trimethylpentylpentasulfanyl)pentane

InChI

InChI=1S/C16H34S5/c1-13(2)9-15(5,6)11-17-19-21-20-18-12-16(7,8)10-14(3)4/h13-14H,9-12H2,1-8H3

InChI Key

AMIJQOBXZNYGJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)CSSSSSCC(C)(C)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.